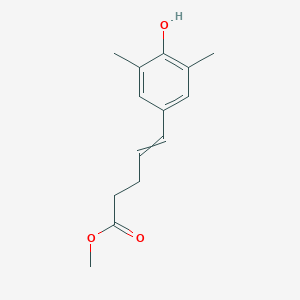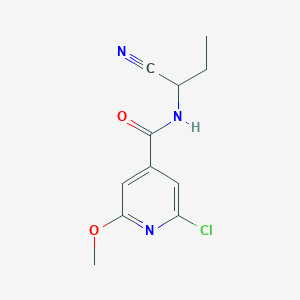
2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloro group, a methoxy group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.
Introduction of the Chloro Group: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with cyanopropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(1-cyanopropyl)-N-ethylacetamide
- N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide
- N-(1-cyanopropyl)benzamide
Uniqueness
2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
143103-74-6 |
|---|---|
Molekularformel |
C11H12ClN3O2 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
2-chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-8(6-13)14-11(16)7-4-9(12)15-10(5-7)17-2/h4-5,8H,3H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
PLWIIUIMPPZLCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)NC(=O)C1=CC(=NC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)


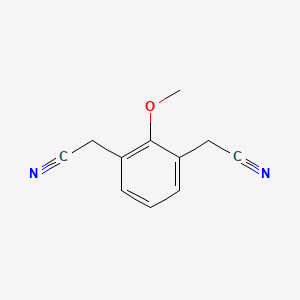
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
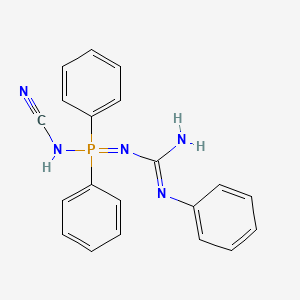
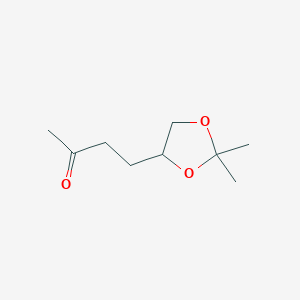
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
